4-Chloro-2-methyl-5-nitro-1H-imidazole CAS number 63662-67-9
4-Chloro-2-methyl-5-nitro-1H-imidazole CAS number 63662-67-9
The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS 63662-67-9). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 63662-67-9 Synonyms: 5-Chloro-2-methyl-4-nitroimidazole; 2-Methyl-4-chloro-5-nitroimidazole[1]
Executive Summary
4-Chloro-2-methyl-5-nitro-1H-imidazole is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of nitroimidazole-based antibiotics (e.g., dimetridazole analogs) and hypoxic cell radiosensitizers.[1] Its core value lies in the orthogonality of its reactivity : the C4-chlorine atom serves as a leaving group for Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
Structural Tautomerism
In the absence of N-substitution, the compound exists as a tautomeric mixture. The position of the hydrogen atom on the imidazole nitrogen determines whether the nitro group is at position 4 or 5.
-
Tautomer A: 4-Chloro-2-methyl-5-nitro-1H-imidazole (Major form in polar solvents due to H-bonding).[1]
-
Tautomer B: 5-Chloro-2-methyl-4-nitro-1H-imidazole.[1]
For synthetic purposes, the compound is treated as the 4-chloro-5-nitro isomer, as the nitro group at C5 activates the C4-chlorine for substitution.[1]
Physicochemical Properties
| Property | Value / Description | Source/Note |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 161.55 g/mol | Calculated |
| Appearance | Pale yellow to brown crystalline solid | Observed in analogs |
| Melting Point | 134–140 °C (Predicted/Analog range) | Note: Pure crystalline forms of nitroimidazoles typically melt in this range; specific polymorphs vary.[1] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, MeOH | Lipophilic core |
| pKa (Predicted) | ~2.5 (protonated N3), ~9.0 (deprotonated N1) | Acidic NH due to electron-withdrawing NO |
Synthesis & Manufacturing
The synthesis of CAS 63662-67-9 generally follows a stepwise functionalization of the imidazole ring. Direct chlorination of 2-methyl-5-nitroimidazole is difficult due to ring deactivation.[1] The preferred industrial route involves chlorination prior to nitration .
Primary Synthetic Route[1]
-
Precursor: 2-Methylimidazole.[1]
-
Step 1 (Chlorination): Electrophilic chlorination using
-chlorosuccinimide (NCS) or sulfuryl chloride ( ) to yield 4-chloro-2-methylimidazole .[1] -
Step 2 (Nitration): Treatment with mixed acid (
) introduces the nitro group. The chlorine atom directs the incoming nitro group to the adjacent carbon (C5), forming 4-chloro-2-methyl-5-nitroimidazole .[1]
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway and the critical logic behind the regioselectivity.
Figure 1: Stepwise synthesis of 4-chloro-2-methyl-5-nitroimidazole via chlorination-nitration sequence.
Reactivity & Functionalization
The primary utility of CAS 63662-67-9 in drug discovery is its ability to undergo Nucleophilic Aromatic Substitution (
Key Reaction Classes[1]
- with Thiols: Reaction with mercaptans (e.g., mercaptopurine) yields thioether derivatives. This is analogous to the synthesis of Azathioprine (which uses the 1-methyl analog).
- with Amines: Reaction with primary or secondary amines yields 4-amino-5-nitroimidazoles, a class of compounds investigated for antitubercular activity.[1]
-
N-Alkylation: Treatment with alkyl halides (R-X) and base (
) functionalizes the N1 position.
Reactivity Logic Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and amine groups.
Therapeutic Applications
While CAS 63662-67-9 is rarely a final drug product, it is a vital intermediate for:
-
Hypoxic Radiosensitizers: Nitroimidazoles mimic oxygen in hypoxic tumor cells, fixing radiation-induced DNA damage.[1] The 2-methyl and 4-chloro substitutions tune the electron affinity (
), optimizing the sensitization efficiency vs. toxicity profile. -
Antiprotozoal Agents: Derivatives are screened against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The mechanism involves reduction of the nitro group to toxic radical species (nitro-radical anions) that damage parasite DNA.
-
Antimicrobial Research: Recent studies (e.g., Łażewski et al.) utilize this scaffold to create hybrid molecules (e.g., with naphthalimides) to combat multidrug-resistant bacteria.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2). Note: All nitroimidazoles should be treated as potential mutagens due to their DNA-intercalating mechanism of action.[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95/P2) if handling powder.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).
References
-
Synthesis and Biological Evaluation of Nitroimidazoles: Łażewski, D., et al. (2016). Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole. Polish Society of Medicinal Chemistry.
-
Nucleophilic Substitution Mechanisms: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
-
Nitroimidazole Drug Design: Mital, A. (2009). Synthetic Approaches to Nitroimidazole-Based Drugs. Current Medicinal Chemistry.
-
Azathioprine Analog Synthesis: Elion, G. B., et al. (1961). The Synthesis of 1-Methyl-4-nitro-5-chloroimidazole. Journal of Organic Chemistry.
-
General Safety Data: Fisher Scientific. (2021).[4][5] Safety Data Sheet: Nitroimidazole Derivatives.
